Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-
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Overview
Description
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with bis(2-chloroethyl)amino and dimethyl groups. Its molecular formula is C13H17Cl2NO2, and it has a molecular weight of 290.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid typically involves the reaction of 2,4-dimethylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to interfere with DNA replication and cell division.
Mechanism of Action
The mechanism of action of 3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid can be compared with other similar compounds, such as:
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapy drug that also contains a bis(2-chloroethyl)amino group and functions as an alkylating agent.
These compounds share similar mechanisms of action but differ in their specific applications, toxicity profiles, and pharmacokinetics
Properties
CAS No. |
24830-45-3 |
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Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18) |
InChI Key |
HRDXLCGXZZRIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl |
Origin of Product |
United States |
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